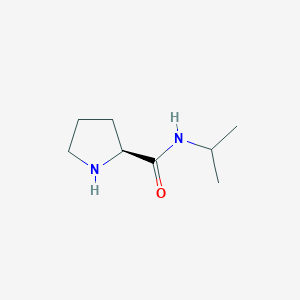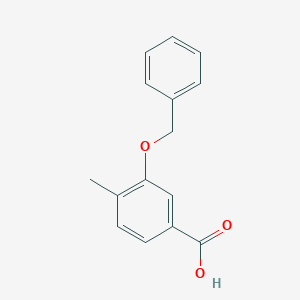
3-(Benzyloxy)-4-methylbenzoic acid
Übersicht
Beschreibung
3-(Benzyloxy)-4-methylbenzoic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid, where a benzyloxy group is attached to the third carbon and a methyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling, the 3-(Benzyloxy)-4-methylbenzoic acid would interact with its targets through a series of steps . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling process in which it participates can be considered a key pathway . This process involves the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability would be largely dependent on the specific conditions of the reaction it’s involved in .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a palladium catalyst, the specific organoboron reagents used, and the reaction conditions such as temperature and pH . The compound is generally stable under normal conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)-4-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methylbenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction between 4-methylbenzoic acid and benzyl alcohol under milder conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid group.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the methyl group at the fourth carbon.
4-Methylbenzoic acid: Lacks the benzyloxy group.
Benzoic acid: Lacks both the benzyloxy and methyl groups.
Uniqueness
3-(Benzyloxy)-4-methylbenzoic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
4-methyl-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMYEWDLHJGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628822 | |
| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165662-68-0 | |
| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Benzyloxy)-4-methylbenzoic acid in the synthesis of actinomycin analogs?
A1: The provided abstract from Semantic Scholar ["Syntheses of actinomycin and analogs. VII. Oligomerization during the acylation of O-(benzyloxycarbonylsarcosyl-L-N-methylvalyl)-L-threonyl-D-valyl-L-proline with 2-nitro-3-benzyloxy-4-methylbenzoic acid"] [] focuses on the challenges of oligomerization during a specific step in actinomycin synthesis. While the abstract doesn't explicitly state the function of this compound, its presence in the acylation reaction suggests it acts as a building block incorporated into the actinomycin analog structure. Further research is needed to confirm its exact role and the impact of its structure on the biological activity of the resulting actinomycin analog.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)
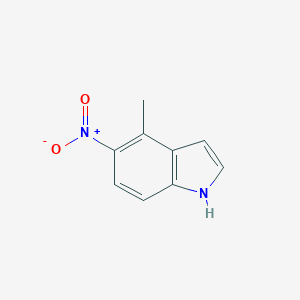
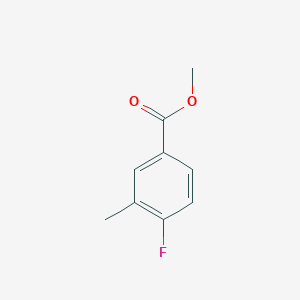
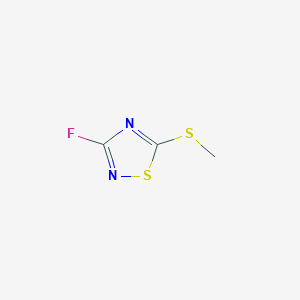
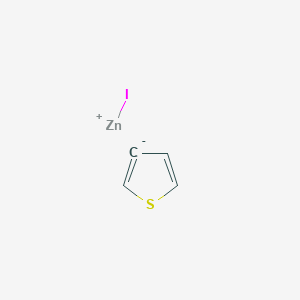
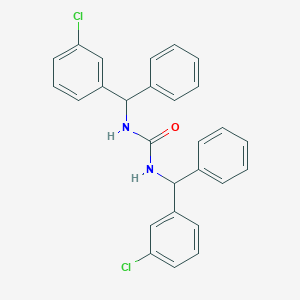

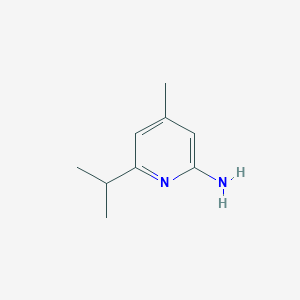
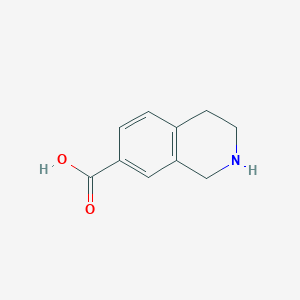
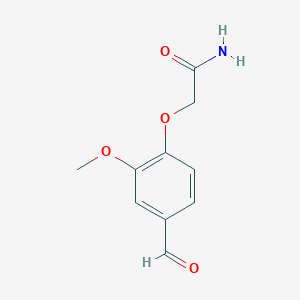
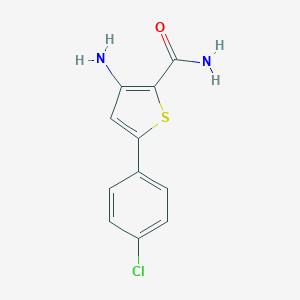
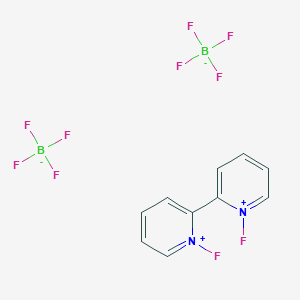
![N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B68195.png)
